molecular formula C16H17F3N4O3S B2619257 1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1903476-11-8

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B2619257
CAS No.: 1903476-11-8
M. Wt: 402.39
InChI Key: BVCWTTJBNBFUIM-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane core substituted with two distinct groups:

  • 1H-imidazole-4-sulfonyl: A heterocyclic sulfonyl group providing hydrogen-bonding capacity and electron-withdrawing effects.
  • 4-(Trifluoromethyl)benzoyl: A benzoyl derivative with a trifluoromethyl (CF₃) group, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c17-16(18,19)13-4-2-12(3-5-13)15(24)22-6-1-7-23(9-8-22)27(25,26)14-10-20-11-21-14/h2-5,10-11H,1,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCWTTJBNBFUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane likely involves multiple steps, including:

  • Formation of the imidazole ring.
  • Introduction of the sulfonyl group.
  • Attachment of the trifluoromethyl-substituted benzoyl group.
  • Construction of the diazepane ring.

Each step would require specific reagents and conditions, such as:

    Imidazole formation: Using formamide and glyoxal under acidic conditions.

    Sulfonylation: Using sulfonyl chloride in the presence of a base like pyridine.

    Benzoylation: Using trifluoromethylbenzoyl chloride in the presence of a base.

    Diazepane ring formation: Using appropriate diamines and dihalides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonyl group to a thiol.

    Substitution: Replacing functional groups on the imidazole or benzoyl rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As a specialty chemical in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Challenges : Diazepane derivatives often require multi-step syntheses with moderate yields (e.g., 33–56% in –4), attributed to steric hindrance from bulky substituents .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., CF₃, sulfonyl) correlate with improved receptor affinity in kinase inhibitors .
    • Larger heterocycles (e.g., diazepane vs. piperazine) enhance conformational flexibility, aiding target engagement .

Biological Activity

The compound 1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

C15H14F3N3O2S\text{C}_{15}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}

This structure features an imidazole ring, a sulfonyl group, and a trifluoromethyl-substituted benzoyl moiety, which are crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight357.35 g/mol
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

Anticancer Activity

Research has indicated that compounds containing imidazole and benzoyl moieties exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells.

  • Mechanism of Action : The compound likely acts by disrupting microtubule dynamics through competitive binding to the colchicine site on tubulin, similar to other imidazole derivatives .

Antibacterial Activity

The antibacterial potential of imidazole derivatives has been well-documented. For example, analogs with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their antibacterial efficacy .

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines. A study reported that modifying the position of substituents on the imidazole ring significantly affected the antiproliferative activity .
  • Antimicrobial Testing : A preliminary exploration involving analogs of imidazole derivatives highlighted their potential as novel antibacterial agents, particularly against resistant strains .

Summary of Key Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of melanoma and prostate cancer cells
Antibacterial PropertiesEffective against MRSA with specific structural features
Structure-Activity RelationshipPositioning of substituents critical for activity

Conclusion from Research

The biological activity of This compound suggests promising therapeutic applications in oncology and infectious diseases. The compound's unique structural features contribute to its mechanism of action, making it a candidate for further investigation.

Future Directions

Continued research is necessary to explore:

  • In vivo efficacy : To validate the results obtained from in vitro studies.
  • Mechanistic studies : To fully elucidate the pathways through which this compound exerts its effects.
  • Synthetic modifications : To optimize potency and selectivity for specific biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane?

Methodological Answer:
The synthesis typically involves three key steps:

Diazepane Ring Formation : Cyclization of precursors (e.g., 1,4-diamine derivatives) under reflux in solvents like tetrahydrofuran (THF) at 60–80°C for 12–24 hours .

Sulfonylation : Reaction of the diazepane intermediate with 1H-imidazole-4-sulfonyl chloride in dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions: 0–5°C, 4–6 hours .

Benzoylation : Coupling the sulfonylated product with 4-(trifluoromethyl)benzoyl chloride in dimethylformamide (DMF) at room temperature for 8–12 hours. Catalysts like 4-dimethylaminopyridine (DMAP) enhance yield .

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